6-Chloro-N-[(3,4-dichlorophenyl)methyl]pyridazin-3-amine
Description
Properties
CAS No. |
919522-44-4 |
|---|---|
Molecular Formula |
C11H8Cl3N3 |
Molecular Weight |
288.6 g/mol |
IUPAC Name |
6-chloro-N-[(3,4-dichlorophenyl)methyl]pyridazin-3-amine |
InChI |
InChI=1S/C11H8Cl3N3/c12-8-2-1-7(5-9(8)13)6-15-11-4-3-10(14)16-17-11/h1-5H,6H2,(H,15,17) |
InChI Key |
FZAMZKVPSLYLHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=NN=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Amino-6-chloropyridazine Intermediate
A critical precursor in the synthesis is 3-amino-6-chloropyridazine , which is prepared by nucleophilic substitution of 3,6-dichloropyridazine with ammonia or ammonium hydroxide under controlled conditions.
-
- Reactants: 3,6-dichloropyridazine and ammoniacal liquor
- Solvents: Dimethylformamide (DMF), acetonitrile, methylene dichloride, or water
- Temperature: 30–180 °C
- Reaction Time: 5–26 hours
- Molar ratio of 3,6-dichloropyridazine to ammonia: 1:0.5–7.5
-
- The 3,6-dichloropyridazine is dissolved in the chosen solvent.
- Ammoniacal liquor is added, and the mixture is stirred at elevated temperature.
- After completion, the reaction mixture is concentrated by evaporation.
- The crude product is purified by recrystallization and silica gel column chromatography.
-
- Yields range from approximately 82.6% to 95.7%
- Purity typically exceeds 98% (GC analysis)
- Melting point around 207–210 °C
| Embodiment | Solvent(s) | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | DMF | 100 | 9 | 90.63 | 98.76 | Standard reaction |
| 2 | Methylene dichloride | 100 | 9 | 82.60 | 99.07 | Alternative solvent |
| 3 | Acetonitrile | 120 | 7 | 93.79 | - | Higher temperature |
| 4 | DMF | 130 | 7 | 95.70 | - | Optimized conditions |
| 5 | DMF + Acetonitrile | 150 | 6 | 89.25 | - | Mixed solvent system |
| 10 | Water | 105 | 5 | 90.48 | - | Aqueous medium |
| 11 | Water + DMF | 120-190 | 0.9 | 90.25 | - | Short reaction time, high temp |
Purification and Characterization
-
- Recrystallization from suitable solvents (e.g., ethanol, methanol)
- Silica gel column chromatography to achieve high purity
- Distillation under reduced pressure for solvent removal
-
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure
- Gas Chromatography (GC) for purity assessment
- Melting point determination for consistency
- Mass spectrometry and elemental analysis as needed
Summary Table of Preparation Steps
| Step | Reactants | Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 3,6-dichloropyridazine + NH3 | 30–180 °C, 5–26 h, DMF or others | 3-amino-6-chloropyridazine | 82.6–95.7 | High purity, key intermediate |
| 2 | 3-amino-6-chloropyridazine + 3,4-dichlorobenzyl halide | Toluene or DMF, 0–100 °C, base | This compound | Variable | N-substitution step |
| 3 | Purification | Recrystallization, chromatography | Pure final compound | - | Ensures product quality |
Research Findings and Industrial Relevance
- The synthetic methods emphasize mild to moderate reaction conditions, facilitating scalability and industrial application.
- Use of common solvents like DMF, toluene, and acetonitrile allows flexibility in process optimization.
- The high yields and purities reported indicate robust and reproducible methods.
- The substitution pattern on the pyridazine ring and the benzylamine moiety is critical for biological activity, necessitating precise synthetic control.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3,4-dichlorobenzyl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms can be replaced by other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Substitution: Various nucleophiles or electrophiles; reactions are carried out in solvents like DMF or DMSO at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives.
Scientific Research Applications
6-chloro-N-(3,4-dichlorobenzyl)pyridazin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infectious diseases and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3,4-dichlorobenzyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes, such as DNA replication or protein synthesis.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways and cellular responses.
Inducing Apoptosis: Triggering programmed cell death in cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
Chlorinated Phenyl Derivatives
- 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide (Compound 6): Structure: Differs in the pyrazine core and a single 4-chlorophenyl group. Activity: Showed 65% inhibition against M. tuberculosis H37Rv at 6.25 µg/mL, marginally higher than the target compound . Key Insight: The mono-chlorinated phenyl group may enhance steric accessibility compared to the 3,4-dichloro substitution.
- 6-Chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine: Structure: Fluorine replaces chlorine at the para position. No activity data provided, but structural similarity suggests comparable binding interactions .
Nitro and Methoxy Substitutions
6-Chloro-N-(4-nitrophenyl)pyridazin-3-amine (Compound 12) :
- Structure : Nitro group at the para position.
- Physical Properties : Melting point = 182–183°C.
- Synthesis : Prepared via nucleophilic substitution of 3,6-dichloropyridazine with 4-nitroaniline .
- Activity : Nitro groups often enhance electron-withdrawing effects, which may influence redox properties or target binding.
6-Methoxy-N-(4-nitrophenyl)pyridazin-3-amine (Compound 13) :
Variations in the Pyridazine Core
Pyrazine vs. Pyridazine Cores
Extended Heterocyclic Systems
- 6-Chloro-N-phenyl-2-(3-pyridinyl)imidazo[1,2-a]pyridin-3-amine: Structure: Fused imidazo-pyridine system.
Substituent Position and Chain Modifications
6-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine :
- 6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyridazin-3-amine: Structure: Tetrahydrofuran (THF) substituent. Molecular Formula: C₉H₁₂ClN₃O (MW = 213.66).
Data Tables
Table 2: Physicochemical Properties
Key Research Findings
- Electronic Effects : Nitro and methoxy groups alter electron density, impacting binding to biological targets. For example, 6-methoxy derivatives exhibit lower melting points, suggesting reduced crystallinity and improved solubility .
- Synthetic Flexibility : Nucleophilic substitution reactions (e.g., with 3,6-dichloropyridazine) allow modular synthesis of diverse analogues, enabling rapid SAR exploration .
Biological Activity
6-Chloro-N-[(3,4-dichlorophenyl)methyl]pyridazin-3-amine, with the CAS number 919522-44-4, is a pyridazine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, particularly in the fields of oncology and infectious diseases.
The molecular formula of this compound is , with a molecular weight of approximately 288.56 g/mol. The compound's structure includes a chloro-substituted pyridazine ring and a dichlorophenyl group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈Cl₃N₃ |
| Molecular Weight | 288.56 g/mol |
| LogP | 3.4708 |
| PSA | 41.04 Ų |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. Research indicates that compounds with similar structures often act as inhibitors of specific kinases or other enzymes critical for tumor growth and survival.
Pharmacological Studies
Recent studies have highlighted the potential therapeutic applications of this compound in treating cancer and other diseases:
- Antitumor Activity : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, IC50 values were reported in the low micromolar range, indicating potent antitumor properties.
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as an antimicrobial agent.
Case Studies
A notable case study involved the evaluation of this compound's efficacy in a mouse model of cancer. The results indicated a substantial reduction in tumor size compared to control groups treated with placebo. Histological analysis revealed decreased proliferation markers and increased apoptosis in treated tumors.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Type | Antitumor Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|---|
| This compound | Pyridazine derivative | Low µM | Comparable to antibiotics |
| 6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine | Pyridazine derivative | Moderate µM | Lower than target compound |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 6-Chloro-N-[(3,4-dichlorophenyl)methyl]pyridazin-3-amine, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 6-chloropyridazin-3-amine derivatives and a benzylic halide (e.g., 3,4-dichlorobenzyl chloride). Key steps include:
- Precursor preparation : Optimize the purity of starting materials via recrystallization or column chromatography.
- Reaction conditions : Use polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C with a base like K₂CO₃ to deprotonate the amine and enhance reactivity .
- Yield improvement : Monitor reaction progress via TLC or HPLC. Post-reaction purification via flash chromatography or preparative HPLC is critical for isolating the target compound.
Q. How can the molecular structure of this compound be validated experimentally?
- Methodological Answer : Use a combination of:
- Single-crystal X-ray diffraction : To confirm bond lengths, angles, and stereochemistry (e.g., torsion angles between the pyridazine and dichlorophenyl groups) .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals.
- FT-IR : Identify functional groups (e.g., N-H stretching at ~3300 cm⁻¹, C-Cl vibrations at 600–800 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., pyridazin-3-amine derivatives):
- Enzyme inhibition : Test against kinases or phosphatases using fluorometric or colorimetric assays (e.g., ATPase activity).
- Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to known inhibitors.
- Binding studies : Use surface plasmon resonance (SPR) to measure affinity for hypothesized biological targets .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel chemical transformations?
- Methodological Answer :
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify reactive sites (e.g., electrophilic Cl on pyridazine or nucleophilic NH).
- Reaction path screening : Tools like GRRM or AFIR can explore possible reaction pathways with minimal experimental input .
- Machine learning : Train models on existing pyridazine reaction datasets to predict regioselectivity in cross-coupling reactions .
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodological Answer :
- Dynamic effects analysis : NMR spectra may reflect dynamic processes (e.g., ring puckering). Compare variable-temperature NMR to X-ray static structures.
- Solvent-dependent studies : Test solubility in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess conformational flexibility .
- Complementary techniques : Use mass spectrometry (HRMS) to confirm molecular weight and solid-state IR to rule out solvent artifacts .
Q. What strategies optimize the compound’s solubility and bioavailability without altering its core pharmacophore?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance membrane permeability.
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve aqueous solubility.
- SAR studies : Modify substituents on the dichlorophenyl group while retaining pyridazine-Cl for activity. Use logP calculations (e.g., ClogP) to balance hydrophobicity .
Q. How can contradictory biological activity data across cell lines be systematically analyzed?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple assays and apply statistical tools (e.g., ANOVA) to identify outliers.
- Target engagement profiling : Use chemoproteomics to map off-target interactions that may explain variability.
- Microenvironment modeling : Test activity in 3D cell cultures or hypoxia-mimicking conditions to replicate in vivo heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
